

Application of Lysophosphatidylcholine C19:0 in Immunology Research

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Compound of Interest

Compound Name: Lysophosphatidylcholine C19:0

Cat. No.: B1264959

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Application Notes

Introduction

Lysophosphatidylcholine (LPC) is a class of bioactive lipid mediators derived from the hydrolysis of phosphatidylcholine by phospholipase A2. LPCs are known to play multifaceted roles in the immune system, influencing the function of various immune cells, including T cells, dendritic cells (DCs), and macrophages. While much of the research has focused on more common LPC species such as those with palmitic (C16:0) or stearic (C18:0) acid, emerging evidence suggests that less abundant species like **Lysophosphatidylcholine C19:0** (LPC 19:0) may also have significant immunomodulatory properties. This document provides an overview of the potential applications of LPC 19:0 in immunology research, along with detailed protocols for its investigation.

Biological Significance and Mechanism of Action

LPCs act as signaling molecules, primarily through G protein-coupled receptors (GPCRs) such as G2A, and can also interact with Toll-like receptors (TLRs).[1][2][3] These interactions trigger downstream signaling cascades that modulate a variety of cellular responses, including cell migration, proliferation, apoptosis, and cytokine production.[1][3]

Recent lipidomic studies have identified LPC 19:0 as a component of a lipid signature associated with the risk of septic shock.[4] In these studies, levels of LPC 19:0 were found to be correlated with complement proteins and the abundance of CD8+ T cells, suggesting a role in both innate and adaptive immunity.[4][5] While the precise functions of LPC 19:0 are still under investigation, its association with critical immune parameters highlights its potential as a biomarker and a modulator of immune responses.

Potential Applications in Immunology Research

- **Investigation of T-Cell Responses:** Given the correlation between LPC 19:0 and CD8+ T cells in sepsis, a key application is to study its direct effects on T-cell activation, proliferation, differentiation, and cytokine secretion.[4][5]
- **Dendritic Cell Maturation and Function:** LPCs are known to promote the maturation of dendritic cells, which are potent antigen-presenting cells that initiate adaptive immune responses.[4] Studying the effect of LPC 19:0 on DC maturation markers (e.g., CD80, CD86, MHC class II), cytokine production (e.g., IL-12, IL-10), and the ability to stimulate T-cell proliferation is a promising area of research.
- **Macrophage Polarization and Function:** LPCs can influence macrophage polarization towards pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. Investigating how LPC 19:0 affects macrophage activation, phagocytosis, and the secretion of inflammatory mediators is another important application.
- **Adjuvant Development:** Some LPCs have been shown to act as natural adjuvants, enhancing both humoral and cellular immune responses to antigens.[6] The potential of LPC 19:0 as an adjuvant in vaccine formulations warrants investigation.
- **Models of Inflammatory and Autoimmune Diseases:** The immunomodulatory properties of LPC 19:0 make it a relevant molecule to study in the context of various inflammatory and autoimmune diseases where LPC metabolism is often dysregulated.

Quantitative Data Summary

Due to the limited research focused specifically on **Lysophosphatidylcholine C19:0**, quantitative data on its immunological effects are scarce. The following table summarizes the known association of LPC 19:0 from a clinical study and provides a template for researchers to

populate as more data becomes available. For context, representative data for other LPC species are included.

Parameter	LPC Species	Cell Type/System	Observed Effect	Concentration/Value	Reference
Clinical Association	LPC 19:0	Human Sepsis Patients	Part of a 6-lipid panel to predict septic shock (AUC: 0.87 training, 0.82 validation)	Not specified	[4]
Associated with complement proteins and CD8+ T cells	Not specified	[4]			
T-Cell Chemotaxis	LPC (general)	Human T lymphocytes	Induction of migration	Maximum at 10^{-6} M	[7]
IFN- γ Secretion	LPC (general)	Human PBMC	Induction of IFN- γ secretion	1 - 25 μ M (maximal response)	[8]
DC Maturation	C16:0-LPC, C18:0-LPC	Human Monocyte-derived DCs	Upregulation of CD86, HLA-DR, and CD40	Not specified	

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the immunological effects of **Lysophosphatidylcholine C19:0**.

Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay

This protocol details the generation of monocyte-derived DCs (Mo-DCs) and their subsequent maturation with LPC 19:0.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CD14 MicroBeads (for monocyte isolation)
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (rhGM-CSF)
- Recombinant human Interleukin-4 (rhIL-4)
- **Lysophosphatidylcholine C19:0** (LPC 19:0), dissolved in a suitable vehicle (e.g., ethanol or DMSO)
- Lipopolysaccharide (LPS) as a positive control
- Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD14, anti-CD80, anti-CD86, anti-HLA-DR)
- 96-well cell culture plates

Procedure:

- Isolation of Monocytes:
 - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Isolate CD14⁺ monocytes from PBMCs using positive selection with CD14 MicroBeads according to the manufacturer's protocol.
- Differentiation of Immature DCs:

- Plate the isolated monocytes at a density of 1×10^6 cells/mL in a 6-well plate in complete RPMI-1640 medium.
- Add rhGM-CSF (e.g., 50 ng/mL) and rhIL-4 (e.g., 50 ng/mL) to the culture medium.
- Incubate for 5-6 days at 37°C in a 5% CO₂ incubator. Add fresh medium with cytokines on day 3.
- DC Maturation with LPC 19:0:
 - On day 6, harvest the immature DCs.
 - Resuspend the cells in fresh complete RPMI-1640 medium and plate them in a 96-well plate at 1×10^5 cells/well.
 - Add varying concentrations of LPC 19:0 (e.g., 1-50 µM) to the wells. Include a vehicle control and a positive control (e.g., 100 ng/mL LPS).
 - Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
- Analysis of DC Maturation Markers by Flow Cytometry:
 - Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
 - Stain the cells with fluorochrome-conjugated antibodies against CD80, CD86, and HLA-DR for 30 minutes at 4°C.
 - Wash the cells and analyze them using a flow cytometer.
 - Gate on the DC population and quantify the expression levels (Mean Fluorescence Intensity) and percentage of positive cells for each maturation marker.

Protocol 2: T-Cell Activation and Cytokine Secretion Assay

This protocol describes how to assess the effect of LPC 19:0 on T-cell activation and the secretion of key cytokines like IFN-γ and IL-2.

Materials:

- Purified human T-cells (isolated from PBMCs)
- Complete RPMI-1640 medium
- Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
- **Lysophosphatidylcholine C19:0** (LPC 19:0)
- 96-well cell culture plates
- Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-CD69, anti-CD25)
- ELISA kits for human IFN- γ and IL-2
- Brefeldin A (for intracellular cytokine staining)

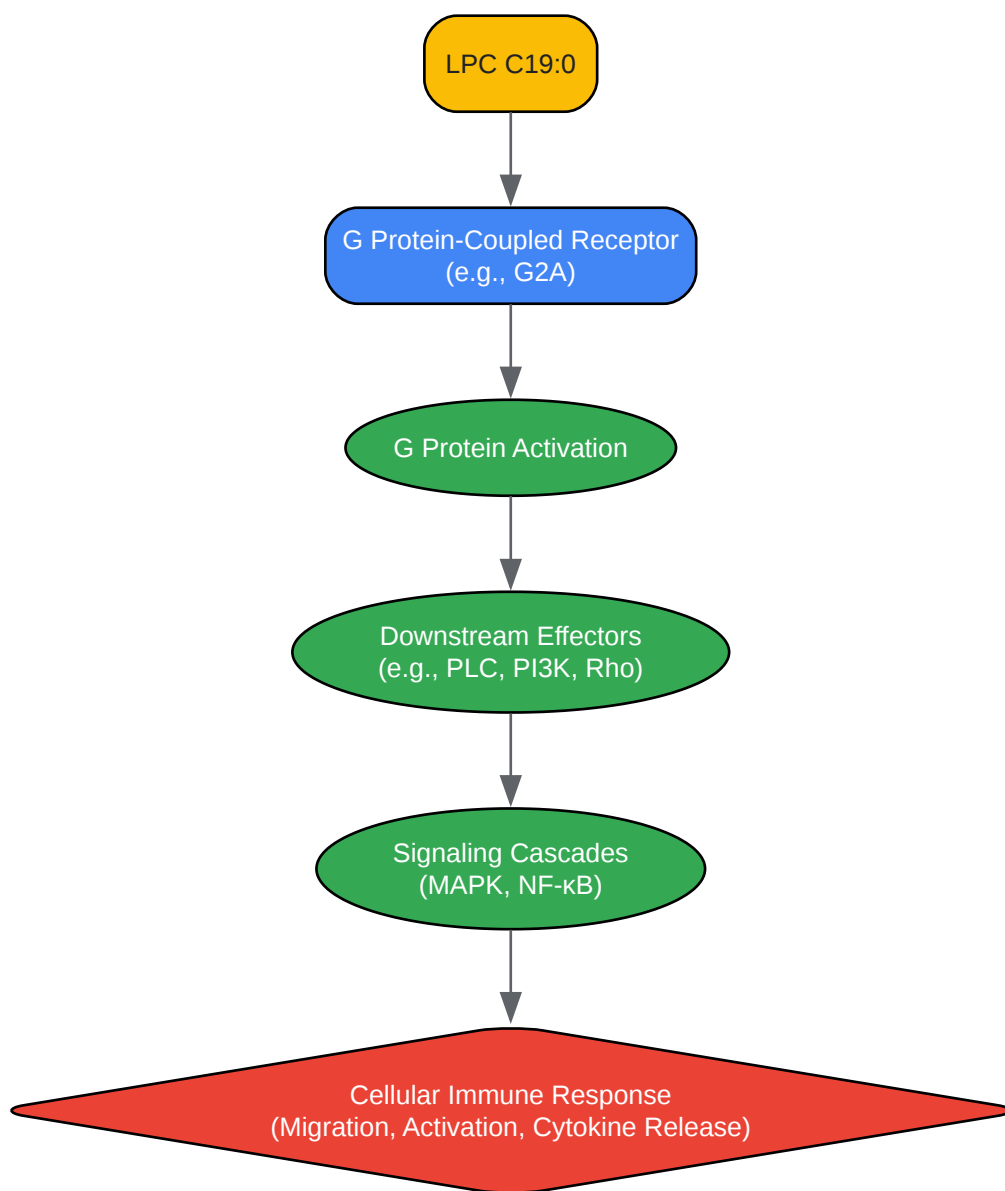
Procedure:

- T-Cell Stimulation and Treatment:
 - Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 $\mu\text{g/mL}$) overnight at 4°C. Wash the plate with PBS before use.
 - Isolate T-cells from PBMCs using a pan-T-cell isolation kit.
 - Resuspend the T-cells at 1×10^6 cells/mL in complete RPMI-1640 medium containing soluble anti-CD28 antibody (e.g., 1 $\mu\text{g/mL}$).
 - Add 100 μL of the T-cell suspension to each well of the anti-CD3 coated plate.
 - Add varying concentrations of LPC 19:0 to the wells. Include a vehicle control.
 - Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.
- Analysis of T-Cell Activation Markers:
 - After 24 hours, harvest a set of cells for flow cytometry analysis.

- Stain with antibodies against CD69 and CD25 to assess early and late activation markers, respectively.
- Analyze by flow cytometry.
- Quantification of Cytokine Secretion by ELISA:
 - After 48-72 hours, centrifuge the plate and collect the supernatants.
 - Measure the concentration of IFN- γ and IL-2 in the supernatants using ELISA kits according to the manufacturer's instructions.
- Intracellular Cytokine Staining (Optional):
 - In the last 4-6 hours of culture, add Brefeldin A to the wells to block cytokine secretion.
 - Harvest the cells, fix, and permeabilize them.
 - Stain with fluorochrome-conjugated antibodies against intracellular IFN- γ and IL-2.
 - Analyze by flow cytometry.

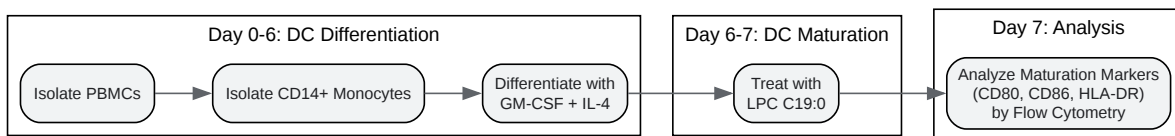
Visualizations

Signaling Pathway and Experimental Workflow Diagrams



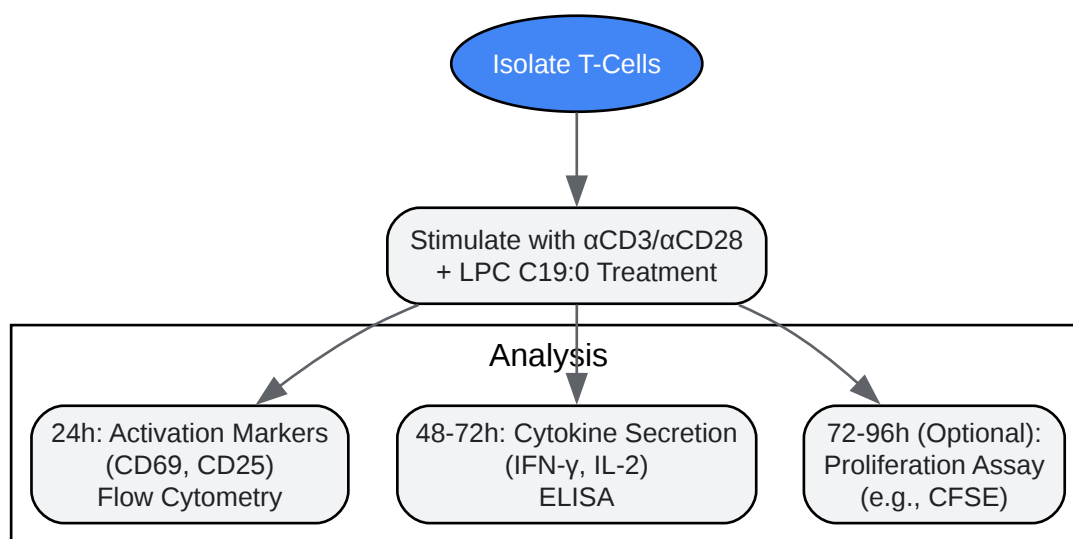
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Caption: Proposed signaling pathway of LPC C19:0 in immune cells.



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Caption: Experimental workflow for dendritic cell maturation assay.



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Caption: Workflow for T-cell activation and cytokine secretion assay.

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